molecular formula C14H17NO3 B11867407 5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid

5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B11867407
M. Wt: 247.29 g/mol
InChI Key: PQPYDVOURAURDT-UHFFFAOYSA-N
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Description

5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system . The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the desired compound. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in pharmaceuticals and agriculture, supported by comprehensive data tables and documented case studies.

Neuroprotective Properties

Research has highlighted the neuroprotective effects of indole derivatives, including this compound. These compounds have been shown to modulate inflammatory responses and oxidative stress pathways, which are critical in neurodegenerative diseases like Parkinson's disease.

Case Study:
A study demonstrated that derivatives of indole-3-carboxylic acid exhibited significant neuroprotection against oxidative stress-induced neuronal damage in cell lines. These compounds inhibited lipid peroxidation and reduced superoxide generation, indicating their potential as therapeutic agents for neurodegenerative disorders .

Antidepressant Activity

Indole derivatives are also being investigated for their antidepressant properties. The mechanism involves the modulation of serotonin pathways and inhibition of monoamine oxidase enzymes, which are crucial in the treatment of depression.

Data Table: Antidepressant Activity of Indole Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound223MAO-B inhibition
5-Methoxy-indole carboxylic acid>150Serotonin reuptake inhibition

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase enzymes suggests potential use in treating inflammatory diseases.

Herbicidal Activity

This compound has been explored for its herbicidal properties. It mimics natural plant hormones, which can disrupt the growth of unwanted plants while promoting desirable species.

Case Study:
Field trials have indicated that indole derivatives can effectively control weed populations without adversely affecting crop yields, making them suitable candidates for sustainable agricultural practices.

Plant Growth Regulation

The compound's structural similarity to auxins (plant growth hormones) allows it to influence plant growth patterns. This property can be harnessed to enhance crop productivity.

Mechanism of Action

The mechanism of action of 5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This compound’s ethoxy and ethyl groups may enhance its lipophilicity and ability to interact with biological membranes .

Biological Activity

5-Ethoxy-1-ethyl-2-methyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family, which has gained attention for its potential biological activities. Its unique structural features, including ethoxy and methyl substituents on the indole ring, suggest a diverse range of interactions with biological targets. This article aims to explore the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO2C_{13}H_{15}NO_2, with a molecular weight of approximately 233.26 g/mol. The compound's structure features an indole ring system, which is known for its reactivity and biological significance.

PropertyValue
Molecular FormulaC₁₃H₁₅NO₂
Molecular Weight233.26 g/mol
StructureIndole derivative

Antimicrobial Activity

Indoles and their derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a study reported that indole derivatives can inhibit the growth of S. aureus with minimum inhibitory concentrations (MICs) as low as 3.90 μg/mL against standard strains .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus3.90
Escherichia coliNot Active

Antifungal Activity

In addition to antibacterial properties, this compound also shows antifungal activity against pathogens like Candida albicans. Research findings suggest that compounds similar to this compound have demonstrated moderate antifungal activity with MIC values ranging from 7.80 to 62.50 μg/mL .

Antiviral Activity

Emerging studies have begun to evaluate the antiviral potential of indole derivatives against viruses such as SARS-CoV-2. Preliminary results indicate that certain derivatives exhibit promising antiviral activity, suggesting that further exploration into the antiviral properties of this compound may be warranted .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Indoles are known to interact with various biochemical pathways, influencing cell signaling and metabolic processes. Studies suggest that this compound may bind to multiple receptors, thus modulating different signaling pathways .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of indole derivatives for various biological activities:

  • Antimicrobial Evaluation : A study involving the synthesis of new indole derivatives showed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .
  • Structure–Activity Relationship (SAR) : Research has indicated that specific substitutions on the indole ring significantly affect biological activity, underscoring the importance of structural modifications in enhancing efficacy .
  • In Vitro Studies : In vitro assays have demonstrated that certain analogues possess potent inhibitory effects against cancer cell lines, suggesting potential applications in oncology .

Table 3: Summary of Case Studies

Study FocusFindings
Antimicrobial ActivityEffective against S. aureus (MIC: 3.90 μg/mL)
Structure–Activity RelationshipSubstitutions enhance efficacy
In Vitro Cancer StudiesPotent inhibition in cancer cell lines

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

5-ethoxy-1-ethyl-2-methylindole-3-carboxylic acid

InChI

InChI=1S/C14H17NO3/c1-4-15-9(3)13(14(16)17)11-8-10(18-5-2)6-7-12(11)15/h6-8H,4-5H2,1-3H3,(H,16,17)

InChI Key

PQPYDVOURAURDT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OCC)C(=O)O)C

Origin of Product

United States

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